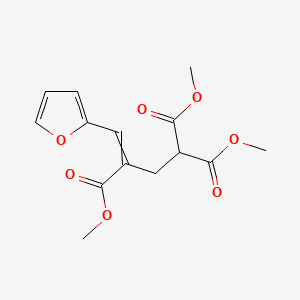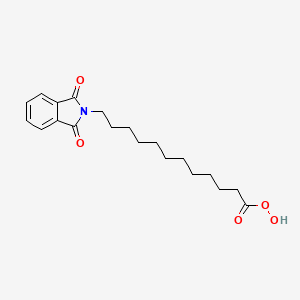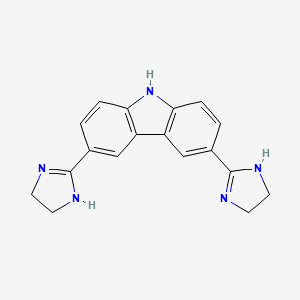
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is an organic compound characterized by the presence of a furan ring and multiple ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate typically involves the esterification of 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product quality.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated butane derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-rich furan ring and the electron-withdrawing ester groups. These functional groups can interact with various molecular targets and pathways, facilitating different types of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,2-tricarboxylate: Similar structure but with a different position of the ester group.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,4-tricarboxylate: Another isomer with a different ester group position.
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxamide: An amide derivative with similar structural features.
Uniqueness
Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is unique due to the specific arrangement of its ester groups and the presence of the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
184421-13-4 |
|---|---|
Fórmula molecular |
C14H16O7 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H16O7/c1-18-12(15)9(7-10-5-4-6-21-10)8-11(13(16)19-2)14(17)20-3/h4-7,11H,8H2,1-3H3 |
Clave InChI |
IKDXECMWAVJBIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(=CC1=CC=CO1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)



![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)

